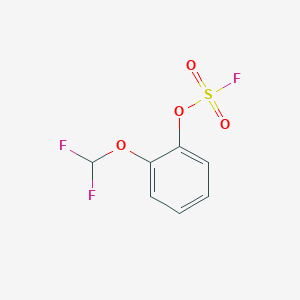

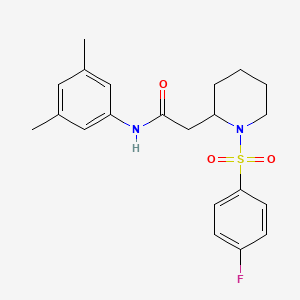

![molecular formula C21H24N4O3 B2547978 N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 688354-39-4](/img/structure/B2547978.png)

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" appears to be a derivative of v-triazole, a class of compounds known for their potential pharmacological properties. The 4-methoxybenzyl group has been identified as a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles, which are of interest due to their potential as antiallergic agents .

Synthesis Analysis

The synthesis of related v-triazole compounds involves the conversion of monocyclic N-(4-methoxybenzyl)-v-triazoles into their N-unsubstituted derivatives. This is achieved by treatment with trifluoroacetic acid at a temperature of 65°C. The method has been applied to multicyclic systems, as demonstrated in the synthesis of 3,9-dihydro-9-oxobenzopyrano[2,3-d]-v-triazole, indicating the versatility of the 4-methoxybenzyl group as a protecting group .

Molecular Structure Analysis

The molecular structure of a related compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was elucidated using a combination of infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques confirmed the structure of the synthesized compound, which is crucial for understanding the chemical behavior and potential interactions of the molecule .

Chemical Reactions Analysis

The synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde. The reaction was carried out in ethanol under reflux conditions for 2.5 hours, resulting in an 88% yield. This indicates that the 4-methoxybenzyl group can participate in chemical reactions under specific conditions to form stable triazole derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as melting point, solubility, and stability are determined experimentally. The chemical properties, including reactivity and potential biological activity, are often explored through various analytical techniques and bioassays. The 4-methoxybenzyl group's role as a protecting group suggests that it may influence the solubility and stability of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

New Classes of Cyclic Dipeptidyl Ureas : Research by Sañudo et al. (2006) introduced a method for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This method involves Ugi reactions followed by stirring with sodium ethoxide, showcasing a novel approach to creating pseudopeptidic triazines that could have implications for the design of compounds with unique biological activities (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).

p-Methoxybenzylation Techniques : Yamada et al. (2013) developed an acid-catalyzed p-methoxybenzylating reagent, showcasing a practical method for the p-methoxybenzylation of hydroxy groups. This highlights a versatile technique for modifying chemical structures, potentially enhancing the properties or reactivity of compounds like "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" (Kohei Yamada, Hikaru Fujita, M. Kitamura, M. Kunishima, 2013).

Applications in Material Science

- Corrosion Inhibition : Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid, demonstrating high efficiency. Such studies suggest potential applications of triazine compounds in protecting materials against corrosion, which could extend to derivatives like the one (Ambrish Singh, K. R. Ansari, J. Haque, P. Dohare, H. Lgaz, R. Salghi, M. Quraishi, 2018).

Biological Research and Environmental Applications

- Biodegradation of RDX : A study by Hawari et al. (2000) on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) could provide insights into how triazine derivatives interact with biological systems or could be broken down in environmental settings. Understanding the degradation pathways could be crucial for assessing the environmental impact of such compounds (J. Hawari, A. Halasz, T. Sheremata, S. Beaudet, C. Groom, L. Paquet, C. Rhofir, G. Ampleman, S. Thiboutot, 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFVVDHHYBHDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

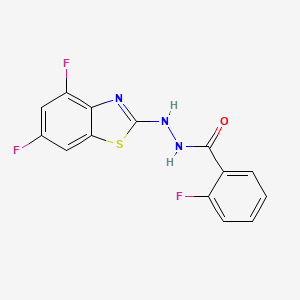

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2547895.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)

![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylphenyl)acetamide](/img/structure/B2547903.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)